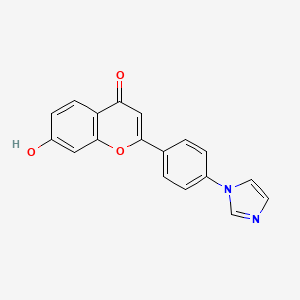
7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems, including “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed in terms of the interaction energy of different intermolecular interactions . The system allows the analysis of weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed based on the synthesis procedures of coumarin systems . The reactions are carried out in classical and non-classical conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one” can be analyzed based on its molecular structure . The properties are influenced by the interaction energy of different intermolecular interactions .Scientific Research Applications
Synthesis and Biological Activities
- Chromen-4-one derivatives, such as 7-hydroxy-3-pyrazolyl-chromen-4H-ones, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes the synthesis of O-β-DGlucopyranosyloxy derivatives, which demonstrated promising results in these areas (K. Hatzade et al., 2008).
Antimicrobial and Antioxidant Properties
- Studies on 4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives revealed significant antimicrobial activities, suggesting the potential for further research into these compounds as antimicrobial agents (O. V. Rusnak et al., 2019).
- A series of 7-o-β-d-glucopyranosyloxy-3-(4,5-disubstituted imidazol-2-yl)-4H-chromen-4-ones synthesized and evaluated showed good antibacterial/antifungal and antioxidant activity. These findings indicate their potential as combined antifungal/antibacterial and antioxidant agents (K. Hatzade et al., 2015).
Synthesis Techniques and Chemical Reactions
- The synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety from 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one has been reported, showcasing the versatility of chromen-4-one derivatives in synthesizing complex heterocycles (P. I. Yagodinets et al., 2019).
Potential Antitumor Activity
- Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have been synthesized, demonstrating potent cytotoxic agents against a panel of human cancer cell lines. This suggests the potential use of chromen-4-one derivatives in cancer therapy (Chuan-Feng Liu et al., 2017).
properties
IUPAC Name |
7-hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-14-5-6-15-16(22)10-17(23-18(15)9-14)12-1-3-13(4-2-12)20-8-7-19-11-20/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVHXLXYQWYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)
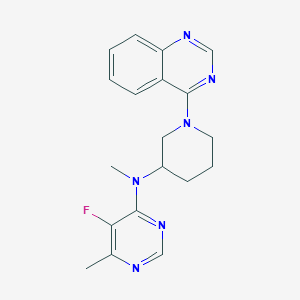
![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)
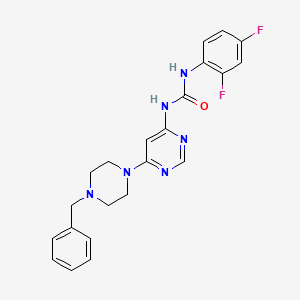
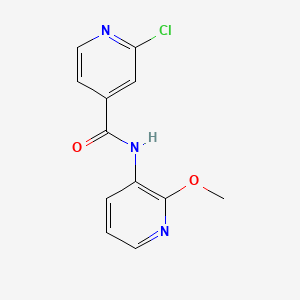
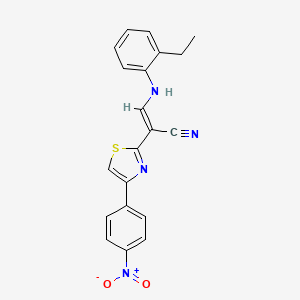
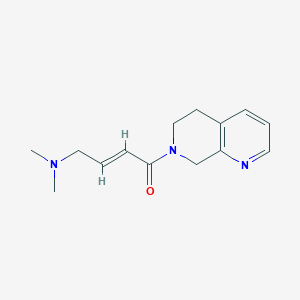
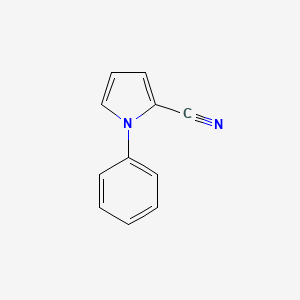
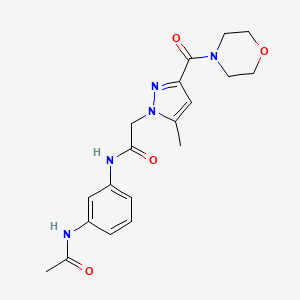
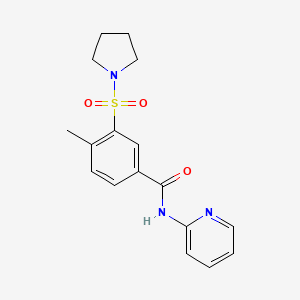
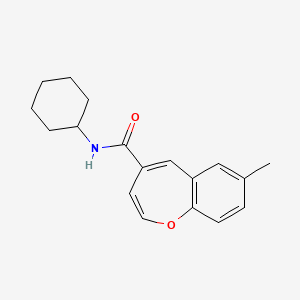
![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)
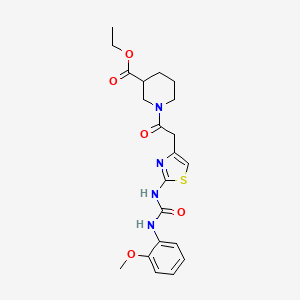
![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)